N6-Cyclopentyl-9-methyladenine

Vue d'ensemble

Description

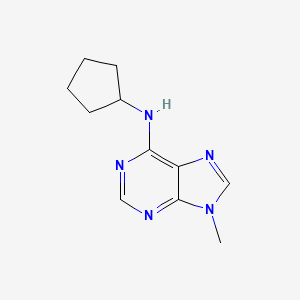

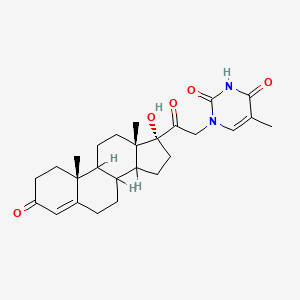

N6-Cyclopentyl-9-methyladenine (CPM) is a synthetic adenine derivative that has been widely used in scientific research due to its unique properties. CPM is an important molecule in the field of biochemistry, cell biology, and molecular biology. CPM has been used in a variety of applications, including as an inhibitor of protein-protein interactions, as a substrate for enzymes, and as a tool to study the structure and function of proteins and other molecules.

Applications De Recherche Scientifique

Computational Methods for DNA Methylation

Computer methods that are widely used can be divided into two categories: traditional machine learning and deep learning methods . These methods are used to predict the 6mA site in the DNA sequence .

DNA Modification and Epigenetic Regulation

DNA N6-methyladenine is an important type of DNA modification that plays important roles in multiple biological processes . It is involved in various biological processes such as cell differentiation, neural development, and cancer suppression .

Deep Learning-Based Models for DNA Methylation Site Prediction

Deep learning (DL)-based models can perform feature extraction and classification automatically, but they lack the interpretability of the crucial features learned by those models . Therefore, considerable research efforts have been focused on achieving the trade-off between the interpretability and straightforwardness of DL neural networks .

Long Short-Term Memory (LSTM) for DNA Methylation Site Prediction

Two novel methods, termed LA6mA and AL6mA, are developed to automatically capture the short-range and long-range information from DNA sequence using LSTM . These methods have been benchmarked and evaluated on two model organisms, Arabidopsis thaliana and Drosophila melanogaster .

Self-Attention Mechanism for DNA Methylation Site Prediction

The self-attention mechanism is used to extract the key position information from DNA sequences . An in-depth analysis of the attention matrix is conducted to interpret the important information, which is hidden in the sequence and relevant for 6mA site prediction .

Orientations Futures

Mécanisme D'action

Target of Action

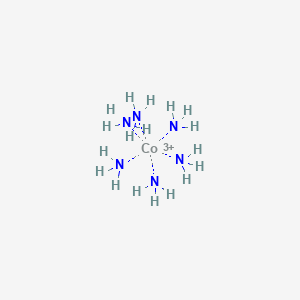

N6-Cyclopentyl-9-methyladenine (N-0840) primarily targets the A1 adenosine receptor . This receptor plays a crucial role in inhibiting adenylate cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels, and thus decreasing cellular activity .

Mode of Action

N-0840 interacts with the A1 adenosine receptor by binding to it with a 14- to 400-fold greater affinity than it does to the A2 adenosine receptor . This interaction competitively antagonizes the receptor, thereby inhibiting the receptor-mediated effects of adenosine .

Biochemical Pathways

The primary biochemical pathway affected by N-0840 is the adenosine signaling pathway. By antagonizing the A1 adenosine receptor, N-0840 inhibits the downstream effects of adenosine, such as negative inotropism, chronotropism, and dromotropism .

Pharmacokinetics

The pharmacokinetics of N-0840 have been studied both in vitro and in vivo . It has been found to be a poor inhibitor of total cyclic nucleotide phosphodiesterase activity and of adenosine uptake . The duration of action of N-0840 ranges from 1 minute (after 3 µmol/kg intravenously) to 8 hours (after 100 µmol/kg orally) .

Result of Action

The molecular and cellular effects of N-0840’s action primarily involve the antagonism of A1 adenosine receptor-mediated effects. In anesthetized rats, N-0840 selectively antagonized A1 adenosine receptor-mediated bradycardia . It generally failed to affect a2 adenosine receptor-mediated vasodilation .

Propriétés

IUPAC Name |

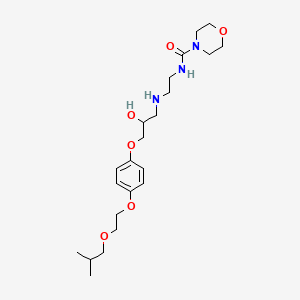

N-cyclopentyl-9-methylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c1-16-7-14-9-10(12-6-13-11(9)16)15-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMRVYPPUVMKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=CN=C21)NC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148871 | |

| Record name | N(6)-cyclopentyl-9-methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-Cyclopentyl-9-methyladenine | |

CAS RN |

109292-91-3 | |

| Record name | N-Cyclopentyl-9-methyl-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109292-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(6)-Cyclopentyl-9-methyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109292913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(6)-cyclopentyl-9-methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N6-Cyclopentyl-9-methyladenine interact with adenosine receptors, and what are the downstream effects of this interaction?

A1: N6-Cyclopentyl-9-methyladenine acts as a selective antagonist of the adenosine A1 receptor. [, ] This means it binds to the A1 receptor, preventing adenosine from binding and exerting its usual effects. [, ] By blocking the A1 receptor, N6-Cyclopentyl-9-methyladenine can counteract adenosine's inhibitory actions on various physiological processes, such as heart rate and neuronal excitability. [, ] For example, in the heart, A1 receptor activation typically slows down heart rate. By blocking this receptor, N6-Cyclopentyl-9-methyladenine can prevent this slowing effect and potentially increase heart rate. []

Q2: What is the structure-activity relationship of N6-Cyclopentyl-9-methyladenine, and how do structural modifications affect its activity and selectivity?

A2: N6-Cyclopentyl-9-methyladenine belongs to a class of compounds where N6 substitution on the 9-methyladenine scaffold significantly influences its interaction with adenosine receptors. [] The cyclopentyl group at the N6 position plays a crucial role in its high affinity for the A1 receptor. [] This specific substitution leads to a considerable increase in potency at A1 receptors compared to the unsubstituted 9-methyladenine. [] Interestingly, the same modification may have a lesser effect or even decrease the compound's potency at A2 receptors, contributing to its selectivity profile. [] This suggests that the cyclopentyl group allows N6-Cyclopentyl-9-methyladenine to adopt a conformation that favorably interacts with the binding site of the A1 receptor.

A3: N6-Cyclopentyl-9-methyladenine demonstrates favorable pharmacokinetic properties, including oral bioavailability. [] In animal studies, it exhibited a range of durations of action, lasting from minutes to several hours depending on the dose and route of administration (intravenous or oral). [] Furthermore, it displayed minimal effects on blood pressure and heart rate at therapeutic doses, indicating a potentially safe cardiovascular profile. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

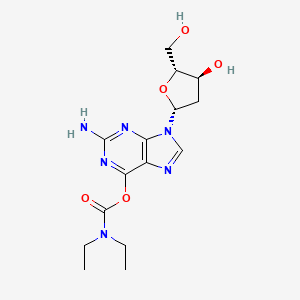

![4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-2-carboxamide](/img/structure/B1204373.png)

![2-[[(4-Methyl-2-thiazolyl)amino]-oxomethyl]-1-pyrrolidinecarboxylic acid 2-methylpropyl ester](/img/structure/B1204378.png)